1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Overview
Description
1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole, thienopyrazole, and pentafluorobenzyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thienopyrazole intermediates, followed by the introduction of the pentafluorobenzyl and trifluoromethyl groups. Common reagents used in these reactions include hydrazines, thiophenes, and fluorinated benzyl halides. Reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-METHYL-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE shares similarities with other fluorinated pyrazole and thienopyrazole derivatives.
Other compounds: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of a pentafluorobenzyl group with a trifluoromethyl-thienopyrazole core, which imparts unique reactivity and potential biological activity.
Properties
IUPAC Name |
1-methyl-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F8N5OS/c1-30-17-7(15(29-30)18(24,25)26)2-9(33-17)16(32)28-6-3-27-31(4-6)5-8-10(19)12(21)14(23)13(22)11(8)20/h2-4H,5H2,1H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQKZRRPGOKXML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CN(N=C3)CC4=C(C(=C(C(=C4F)F)F)F)F)C(=N1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F8N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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